2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid
Description
2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid is a benzoic acid derivative featuring a carbamoyl methoxy linker attached to a 3-chloro-4-methoxyphenyl substituent. This structure confers unique physicochemical properties, including hydrogen-bonding capacity (via the carbamoyl and carboxylic acid groups) and lipophilicity (enhanced by the chloro and methoxy groups).
Properties
IUPAC Name |
2-[2-(3-chloro-4-methoxyanilino)-2-oxoethoxy]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-22-14-7-6-10(8-12(14)17)18-15(19)9-23-13-5-3-2-4-11(13)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJELJXBWOLJQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid typically involves the reaction of 3-chloro-4-methoxyaniline with chloroformate derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with 2-hydroxybenzoic acid to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The benzoic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:
a. Esterification
Reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄, HCl) to form esters. For example:
Reaction:
2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid + CH₃OH → Methyl 2-{[(3-chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoate
Conditions: 60°C, H₂SO₄ catalyst, 6 hours .
b. Amide Formation
Couples with amines (e.g., morpholine, alkylamines) using activating agents:
| Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|
| HATU | DMF | 85 | |
| Ph₂POCl | THF | 78 | |
| CDI | CH₂Cl₂ | 82 |
Example Product:
2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}-N-(2-morpholinoethyl)benzamide .
Carbamoyl Group Transformations
The carbamoyl (NHCO) linkage undergoes hydrolysis and substitutions:
a. Acid/Base Hydrolysis
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Acidic Conditions: Cleaves to form carboxylic acid and amine (3-chloro-4-methoxyaniline) at 100°C with HCl (6M) .
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Basic Conditions: Stable under mild bases (pH < 10) but degrades in strong NaOH (1M, 80°C) .
b. N-Alkylation/Acylation
Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives:
Example Reaction:
this compound + CH₃I → N-Methylated derivative
Conditions: K₂CO₃, DMF, 50°C, 92% yield .
Aromatic Ring Reactivity
The 3-chloro-4-methoxyphenyl group directs electrophilic substitutions:
a. Nitration
Occurs at the para position to the methoxy group (ortho to Cl) under HNO₃/H₂SO₄:
Product: 2-{[(3-Chloro-4-methoxy-5-nitrophenyl)carbamoyl]methoxy}benzoic acid .
b. Demethylation
BBr₃ in CH₂Cl₂ cleaves the methoxy group to hydroxyl at -20°C (87% yield) .
Biological Activity & Stability
-
Stability in Physiological Media: Degrades <5% in PBS (pH 7.4) over 24 hours but shows 18% decomposition in cell culture media (RPMI-1640) due to esterase activity .
-
Anticancer Potential: Analogous 4-[(aryl)carbamoyl]butanoic acids inhibit tumor growth via MDM2/p53 pathway modulation (IC₅₀ = 6–30 nM) .
Synthetic Routes
Stepwise Synthesis:
Scientific Research Applications
Anti-inflammatory Properties
The compound is noted for its potential anti-inflammatory effects, which are primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. COX enzymes are crucial in the inflammatory process as they facilitate the conversion of arachidonic acid into prostaglandins, which mediate inflammation.
- Mechanism of Action : The anti-inflammatory action is believed to stem from the compound's structural features that allow it to selectively inhibit COX-2, leading to reduced production of pro-inflammatory mediators. This property is particularly beneficial in treating conditions characterized by chronic inflammation, such as arthritis and other inflammatory diseases .
Analgesic Activity
In addition to its anti-inflammatory effects, 2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid exhibits analgesic properties. This is significant for developing pain relief medications that minimize side effects commonly associated with traditional analgesics like acetylsalicylic acid (aspirin).
- Case Studies : Research indicates that this compound shows a favorable toxicity profile compared to conventional analgesics. In animal models, it demonstrated lower gastric mucosal damage than acetylsalicylic acid while maintaining effective pain relief .
Pharmacokinetics and Toxicity Profile
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Studies have shown that:
- Absorption and Distribution : The compound has a moderate absorption rate when administered in vivo, with peak plasma concentrations achieved within a reasonable timeframe, indicating effective systemic availability.
- Toxicity Studies : Toxicological assessments reveal that this compound has a lower incidence of adverse effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), making it a promising candidate for further development .
Potential Drug Development
The unique chemical structure of this compound positions it as a potential lead compound in drug development.
- Novel Drug Formulations : Given its favorable pharmacological profile, researchers are exploring formulations that incorporate this compound for treating various inflammatory disorders and pain management strategies .
Mechanism of Action
The mechanism of action of 2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The compound’s closest structural analogs are differentiated by substituents on the phenyl rings and linker groups. Key examples include:
3-Methoxy-4-(2-((2-methoxyphenyl)amino)-2-oxoethoxy)benzoic acid
- Structure : Similar backbone but replaces the 3-chloro-4-methoxyphenyl group with a 2-methoxyphenylcarbamoyl moiety.
- Key Differences :
- The absence of chlorine reduces electronegativity and lipophilicity.
- The 2-methoxy substitution alters steric hindrance compared to the 3-chloro-4-methoxy configuration.
- Impact : Reduced metabolic stability and altered receptor-binding kinetics due to lower electron-withdrawing effects .
DX-CA-[S2200] (2-[1-methoxy-2-(methylamino)-2-oxoethyl]benzoic acid)
- Structure: Shares the benzoic acid core but substitutes the carbamoyl methoxy linker with a methylamino-methoxy group.
- Lack of aromatic substitution (e.g., chloro or methoxy phenyl) reduces π-π stacking interactions.
- Impact : Likely lower membrane permeability but improved aqueous solubility compared to the target compound .
490-M04 (2-({2-[(E)-carboxy(methoxyimino)methyl]phenyl}methoxy)benzoic acid)
- Structure: Features a methoxyimino group instead of the carbamoyl linker.
- Key Differences: The imino group introduces rigidity and planar geometry, affecting conformational flexibility. The methoxyimino moiety may enhance resistance to enzymatic hydrolysis compared to the carbamoyl group.
- Impact: Potential for improved metabolic stability but reduced hydrogen-bonding capacity .
Physicochemical Properties
Key Observations :
- The 3-chloro substituent in the target compound significantly increases lipophilicity (LogP) compared to analogs lacking halogens.
- Carbamoyl vs.
Biological Activity
2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid, identified by its CAS number 748776-43-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₆H₁₄ClNO₅, with a molecular weight of 335.74 g/mol. It features a chloro-substituted aromatic ring and a carbamoyl functional group that may contribute to its biological activity.
Recent studies have indicated that compounds similar to this compound exhibit various mechanisms of action, primarily through enzyme inhibition and modulation of cellular pathways. For instance:
- Inhibition of Enzymes : Compounds with similar structures have shown micromolar inhibition of key enzymes involved in cancer cell proliferation, such as HSET (KIFC1) and Eg5 kinesins .
- Antimicrobial Activity : Research has highlighted the potential antimicrobial properties against drug-resistant pathogens, particularly in the context of tuberculosis and other bacterial infections .
Biological Activity Data
Here is a summary table detailing the biological activities reported for this compound and related compounds:
Case Studies
- Cancer Treatment Exploration : A study investigating the effects of similar compounds on centrosome amplification in cancer cells demonstrated that treatment led to increased multipolarity, resulting in cell death through aberrant mitotic spindles . This suggests that this compound could be explored further as a potential anticancer agent.
- Antimicrobial Efficacy : Another case study focused on the compound's activity against Klebsiella pneumoniae, revealing that it retained significant activity even in the presence of β-lactamase enzymes, which typically confer resistance to many antibiotics . This highlights its potential as a candidate for treating infections caused by resistant bacteria.
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of benzoic acid derivatives. For example:
Q & A
Q. What are the key structural and physicochemical properties of 2-{[(3-Chloro-4-methoxyphenyl)carbamoyl]methoxy}benzoic acid?
The compound features a benzoic acid core substituted with a carbamoylmethoxy group linked to a 3-chloro-4-methoxyphenyl moiety. Key properties include:
- Molecular formula : C₁₇H₁₆ClNO₆ (calculated from analogous structures in ).
- Hydrogen bond donors/acceptors : 2 donors (amide NH and carboxylic acid OH) and 7 acceptors (amide carbonyl, ether oxygens, carboxylic acid, methoxy groups) .
- Rotatable bonds : 8, enabling conformational flexibility .
- LogP : Estimated via computational tools (e.g., PubChem or ChemSpider) to predict solubility and bioavailability.
Methodological Insight : Use X-ray crystallography (as in ) or NMR spectroscopy (e.g., ¹H/¹³C, HSQC) to confirm stereochemistry and hydrogen-bonding patterns.
Q. How is this compound synthesized, and what are common intermediates?
A typical route involves:
Esterification : Protect the benzoic acid group using tert-butyl or methyl esters (e.g., tert-butyl 3-methoxy-4-hydroxybenzoate) .
Carbamoylation : React the hydroxyl group with 3-chloro-4-methoxyphenyl isocyanate under basic conditions (e.g., DMF, 45°C) to form the carbamate linkage .
Deprotection : Remove the ester group via acid hydrolysis (e.g., HCl/EtOH) to yield the free carboxylic acid .
Critical Step : Monitor reaction progress via TLC (hexane/EtOH, 1:1) and purify intermediates via column chromatography.
Q. What spectroscopic techniques are used to characterize this compound?
- ¹H NMR : Key signals include the aromatic protons (δ 6.8–7.3 ppm), methoxy groups (δ ~3.8 ppm), and carboxylic acid proton (δ ~12 ppm) .
- IR : Confirm carbonyl stretches (amide ~1650 cm⁻¹, carboxylic acid ~1700 cm⁻¹) and O-H stretches (~2500–3500 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion (e.g., [M+H]⁺ at m/z 366.06 for C₁₇H₁₆ClNO₆) .
Data Validation : Cross-reference experimental data with computational predictions (e.g., NMR chemical shift calculators) .
Advanced Research Questions
Q. How can conflicting NMR data from synthetic batches be resolved?
Scenario : Discrepancies in aromatic proton splitting patterns or unexpected peaks. Root Causes :
- Regiochemical impurities : Incomplete substitution during carbamoylation .
- Conformational isomerism : Rotatable bonds may lead to multiple stable conformers .
Resolution :
Optimize reaction conditions (e.g., temperature, catalyst) to reduce side products.
Use 2D NMR (e.g., COSY, NOESY) to distinguish isomers .
Compare experimental data with density functional theory (DFT)-predicted spectra .
Q. What strategies improve yield in large-scale synthesis?
Challenges : Low yields due to steric hindrance or side reactions (e.g., hydrolysis of the carbamate). Solutions :
- Microwave-assisted synthesis : Accelerate reaction kinetics (e.g., 80°C, 30 min) .
- Protecting groups : Use acid-labile groups (e.g., tert-butyl) for selective deprotection .
- Catalysis : Employ Pd or Cu catalysts for efficient coupling reactions (analogous to ).
Case Study : A 45°C, 1.25-hour reaction improved yields to >90% for similar triazine-linked benzoic acids .
Q. How can computational tools predict biological or environmental behavior?
Applications :
- Pharmacokinetics : Use ADMET predictors (e.g., SwissADME) to estimate solubility, permeability, and metabolic stability .
- Environmental Fate : Model biodegradation pathways (e.g., EPI Suite) based on esterase susceptibility of the carbamate group .
Validation : Compare predictions with experimental data (e.g., HPLC-MS for metabolite identification) .
Q. What mechanistic insights explain its potential enzyme inhibition?
Hypothesis : The carbamate group mimics natural substrates, competitively binding to active sites (e.g., cyclooxygenase or kinases). Experimental Design :
Docking Studies : Use AutoDock Vina to simulate binding to target proteins .
Enzyme Assays : Measure IC₅₀ values via fluorescence-based assays (e.g., LTB4 receptor binding, as in ).
Structure-Activity Relationships (SAR) : Modify the methoxy or chloro substituents to assess impact on potency .
Q. How do environmental factors influence its stability in ecological studies?
Key Factors :
- pH : Carboxylic acid deprotonation (pKa ~4.5) increases water solubility but may reduce membrane permeability .
- Light : UV exposure may cleave the carbamate linkage (test via accelerated photolysis studies) .
- Microbial Activity : Aerobic soil metabolism studies (OECD 307) quantify half-life under realistic conditions .
Field Data : Analogous compounds showed half-lives of 5–30 days in freshwater systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
